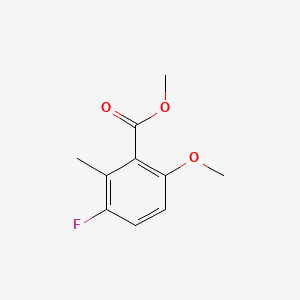

Methyl 3-fluoro-6-methoxy-2-methylbenzoate

Description

Methyl 3-fluoro-6-methoxy-2-methylbenzoate is a substituted methyl benzoate derivative characterized by fluorine, methoxy, and methyl groups at positions 3, 6, and 2 of the benzene ring, respectively.

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

methyl 3-fluoro-6-methoxy-2-methylbenzoate |

InChI |

InChI=1S/C10H11FO3/c1-6-7(11)4-5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3 |

InChI Key |

BCQVDWXOYOCRJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)OC)F |

Origin of Product |

United States |

Biological Activity

Methyl 3-fluoro-6-methoxy-2-methylbenzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, drawing from diverse research sources.

Synthesis

The synthesis of methyl 3-fluoro-6-methoxy-2-methylbenzoate typically involves the following steps:

- Fischer Esterification : The reaction begins with the esterification of 4-fluoro-3-methylbenzoic acid.

- Benzylic Bromination : This is followed by benzylic bromination under radical conditions to yield the desired ester .

Biological Activity

The biological activity of methyl 3-fluoro-6-methoxy-2-methylbenzoate can be categorized into various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that compounds similar to methyl 3-fluoro-6-methoxy-2-methylbenzoate exhibit significant anti-inflammatory effects. For instance, a study highlighted that derivatives with a trifluoromethyl group showed increased potency in inhibiting inflammatory pathways, suggesting that such modifications can enhance biological activity .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens. A comparative analysis showed that fluorinated benzoates often demonstrate improved antibacterial activity against strains like E. coli and K. pneumoniae, attributed to enhanced cellular uptake and interaction with bacterial targets .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against K. pneumoniae |

|---|---|---|

| Methyl 3-fluoro-6-methoxy-2-methylbenzoate | 0.5 | 1 |

| Non-fluorinated analog | 1 | 4 |

3. Anticancer Activity

Methyl 3-fluoro-6-methoxy-2-methylbenzoate has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of methyl 3-fluoro-6-methoxy-2-methylbenzoate on human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, indicating significant anticancer potential .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory mechanism was elucidated through the inhibition of NF-kB signaling pathways in macrophage cells treated with the compound. The results indicated a reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the biological activity of methyl 3-fluoro-6-methoxy-2-methylbenzoate:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

*Calculated based on analogous compounds.

Substituent Effects

- Fluorine (3-F): Electron-withdrawing nature enhances electrophilic substitution resistance and may increase metabolic stability compared to non-fluorinated analogs .

- Methoxy (6-OCH₃): Electron-donating group improves solubility in polar solvents (e.g., methanol, acetone) but may reduce volatility compared to methyl groups .

- Methyl (2-CH₃) : Steric hindrance at position 2 could influence regioselectivity in further functionalization reactions .

Physicochemical Properties

Inferred from analogous compounds:

- Boiling Point : Likely higher than simpler esters like methyl 3-fluorobenzoate (154.14 g/mol) due to increased molecular weight and polarity .

- Stability : Fluorine and methoxy groups may enhance hydrolytic stability compared to esters with electron-donating substituents (e.g., hydroxyl groups in methyl salicylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.